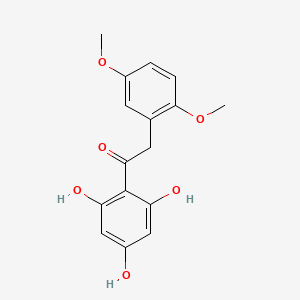
2-(2,5-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one is an organic compound that belongs to the class of phenyl ethanones. This compound is characterized by the presence of methoxy and hydroxy groups attached to the phenyl rings. Such compounds are often studied for their potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 2,4,6-trihydroxyacetophenone.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Efficient Purification: Implementing efficient purification methods like continuous chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one involves:
Molecular Targets: The compound may interact with various molecular targets, including enzymes and receptors.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,5-Dimethoxyphenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one: Lacks one hydroxy group compared to the target compound.
2-(2,5-Dimethoxyphenyl)-1-(2,6-dihydroxyphenyl)ethan-1-one: Has a different position of hydroxy groups on the phenyl ring.
2-(2,5-Dimethoxyphenyl)-1-(3,4,5-trihydroxyphenyl)ethan-1-one: Has hydroxy groups in different positions on the phenyl ring.
Uniqueness
2-(2,5-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one is unique due to the specific arrangement of methoxy and hydroxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
65568-07-2 |
|---|---|
Formule moléculaire |
C16H16O6 |
Poids moléculaire |
304.29 g/mol |
Nom IUPAC |
2-(2,5-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O6/c1-21-11-3-4-15(22-2)9(5-11)6-12(18)16-13(19)7-10(17)8-14(16)20/h3-5,7-8,17,19-20H,6H2,1-2H3 |
Clé InChI |
QCBAUJPHTDEXIB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)CC(=O)C2=C(C=C(C=C2O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


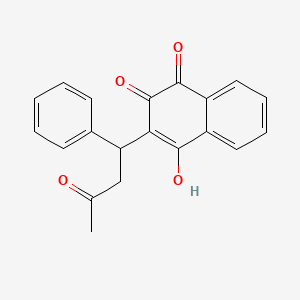

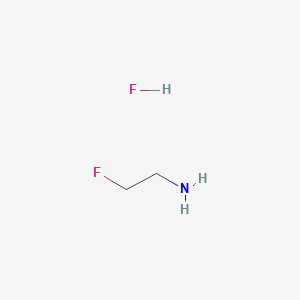
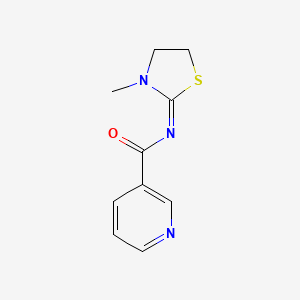

![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
![2-Methylbenzo[h][1,6]naphthyridine](/img/structure/B14493583.png)
![2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol](/img/structure/B14493587.png)
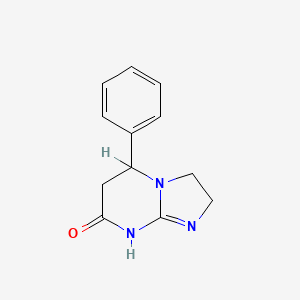


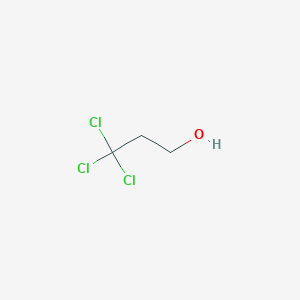
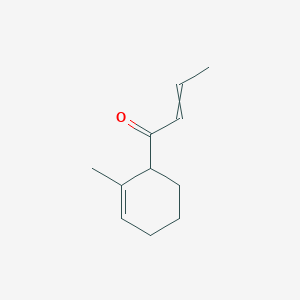
![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)
